Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate
Description
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate (CAS: 2139-25-5), also known as Isoxal, is a synthetic compound developed by Shionogi (Japan) in 1979 . Its chemical structure consists of a 5-phenylisoxazole core substituted at position 3 with a 2-piperidinoethyl group and a citrate counterion. The base form (CAS: 2055-44-9) has a molecular formula of C₁₆H₂₀N₂O₂, while the citrate salt (2:1 ratio) enhances solubility and bioavailability . Pharmacologically, Isoxal exhibits anti-inflammatory and analgesic properties, with a reported LD₅₀ (mouse subcutaneous) of 416 mg/kg . The piperidinoethyl side chain and phenyl group are critical for its activity, likely influencing receptor binding and metabolic stability.
Properties
CAS No. |
985-84-2 |
|---|---|
Molecular Formula |
C22H28N2O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;5-phenyl-3-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H20N2O.C6H8O7/c1-3-7-14(8-4-1)16-13-15(17-19-16)9-12-18-10-5-2-6-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h1,3-4,7-8,13H,2,5-6,9-12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PVXAECMKNYIEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCC2=NOC(=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Isoxazole Core via 1,3-Dipolar Cycloaddition
The foundational step in synthesizing the isoxazole ring system involves a 1,3-dipolar cycloaddition between nitrile oxides and alkynes, which provides regioselective access to 3,5-disubstituted isoxazoles. This method is well documented for producing isoxazole rings bearing phenyl groups at position 5 and various substituents at position 3.
- Process Summary : In situ generation of nitrile oxides from aldoximes or hydroximoyl chlorides, followed by cycloaddition with terminal alkynes bearing protected or functionalized side chains.
- Catalysts and Conditions : Copper(I) catalysts or base-promoted conditions are common; however, some methods avoid metal catalysts using organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, often in mild temperatures (room temperature to 50 °C) and environmentally benign solvents or solvent-free conditions.
- Yields and Selectivity : High regioselectivity and yields (often above 70-90%) are reported, with minimal formation of regioisomers when conditions are optimized.
Formation of the Citrate Salt
The final step involves converting the free base isoxazole derivative into its citrate salt to improve solubility, stability, or bioavailability.
- Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol or water), followed by the addition of citric acid in stoichiometric amounts under controlled temperature (0-25 °C).
- Isolation : The citrate salt precipitates or crystallizes upon cooling, filtered, washed, and dried under vacuum.
- Purity : The salt formation step also aids in purification, yielding a high-purity final compound.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Generation of nitrile oxide | Aldoxime + NaNO2/HCl or hydroximoyl chloride synthesis | Nitrile oxide intermediate |
| 2 | 1,3-Dipolar cycloaddition | Nitrile oxide + alkyne (bearing piperidinoethyl precursor) + Cu(I) catalyst or base | 3,5-Disubstituted isoxazole core |
| 3 | Nucleophilic substitution (if needed) | 3-halogenated isoxazole + 2-piperidinoethyl nucleophile, base, solvent | Introduction of 2-piperidinoethyl group |
| 4 | Salt formation | Isoxazole free base + citric acid, solvent, cooling | This compound salt |
Analysis of Patent-Based Process (US Patent US9796690B2)
A patented process describes the preparation of dihydroisoxazole derivatives via hydroximoyl chloride intermediates under acidic pH conditions (pH 3.5-4.5), using potassium hydrogencarbonate buffer and controlled temperature (0-35 °C). This avoids the use of strong bases that can cause side reactions and reduces regioisomer formation.
- Key Features :
- Hydroximoyl chloride formation from ethyl-4-chloro acetoacetate and hydrochloric acid.
- Controlled addition of sodium nitrite and chlorine gas to generate reactive intermediates.
- Reaction with substituted vinyl phenyl methanesulfonates under buffered acidic conditions.
- Isolation via solvent extraction, ethanol recrystallization, and vacuum drying.
- Advantages :
- High purity and yields (~77% reported).
- Reduced side reactions and regioisomers.
- Mild reaction conditions suitable for sensitive substituents.
This process can be adapted to prepare isoxazole derivatives with phenyl substitution at position 5 and functional groups at position 3, such as the 2-piperidinoethyl side chain, by choosing appropriate vinyl or alkene precursors.
Comparative Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxides + alkynes, Cu(I) catalyst/base | High regioselectivity, good yields | Requires careful control of base and catalyst |
| Hydroximoyl Chloride Route (Patent) | Hydroximoyl chloride + vinyl phenyl sulfonates, acidic pH buffer | Mild conditions, high purity, fewer regioisomers | Multi-step, requires handling of chlorine gas |
| Cycloisomerization with AuCl3 | Acetylenic oximes + AuCl3 catalyst | Mild, selective for substituted isoxazoles | Expensive catalyst, metal residues |
| Nucleophilic substitution post-cyclization | Halogenated isoxazole + piperidinoethyl amine | Flexible introduction of piperidinoethyl group | Requires halogenated intermediate |
| Salt formation | Free base + citric acid, solvent, cooling | Improves solubility and stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups.
Hydrolysis: Breakdown products such as isoxazole derivatives and citric acid.
Scientific Research Applications
Immunomodulatory Properties
Isoxazole derivatives have been extensively studied for their immunoregulatory effects . Research indicates that these compounds can act as immunosuppressive, anti-inflammatory, and immunostimulatory agents. A review highlighted the efficacy of isoxazole derivatives in modulating immune functions in various models, including human cell lines and animal disease models. Notably, these compounds exhibited low toxicity and significant bioactivity at minimal doses, making them promising candidates for therapeutic use in conditions like autoimmune diseases and chronic inflammation .
Antioxidant Activity
Studies have shown that certain isoxazole derivatives can inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species. For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives demonstrated potent inhibitory activity against xanthine oxidase in the micromolar range. The presence of specific substituents on the phenyl moiety was found to enhance this activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Anti-inflammatory Effects
Isoxazole compounds have been recognized for their anti-inflammatory properties . They have been tested in various experimental models of inflammation, demonstrating effectiveness comparable to established anti-inflammatory drugs. For instance, specific isoxazole derivatives were shown to suppress eosinophilic infiltration in models of pulmonary inflammation and inhibit nitric oxide production in lipopolysaccharide-induced inflammation .
Therapeutic Applications
The therapeutic potential of isoxazole derivatives extends to several areas:
- Autoimmune Diseases : Their immunomodulatory effects suggest utility in treating autoimmune disorders by regulating aberrant immune responses.
- Chronic Inflammation : The anti-inflammatory properties position them as candidates for managing chronic inflammatory conditions such as arthritis and asthma.
- Cancer Therapy : Some studies indicate that isoxazole derivatives may enhance the efficacy of chemotherapy by modulating immune responses in cancer patients .
Case Study 1: Immunosuppression in Rodent Models
A study investigated the effects of an isoxazole derivative on immune responses in rodent models of autoimmune disease. The compound significantly reduced markers of inflammation and improved clinical scores compared to controls, indicating its potential as an immunosuppressive agent.
Case Study 2: Xanthine Oxidase Inhibition
A molecular modeling study on a specific 5-phenylisoxazole derivative revealed insights into its binding interactions with xanthine oxidase. This research not only confirmed its inhibitory potency but also provided a framework for designing more effective inhibitors based on this scaffold .
Data Summary Table
Mechanism of Action
The mechanism of action of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs and structurally related compounds, highlighting differences in substituents, pharmacological profiles, and mechanisms of action:
Heterocyclic Core Modifications
- Oxadiazole vs. Isoxazole : Replacing the isoxazole ring with 1,2,4-oxadiazole (e.g., 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole) reduces antiaggregatory potency by 10–50% and alters the mechanism, partially inhibiting the first wave of ADP-induced platelet aggregation . The isoxazole’s oxygen and nitrogen arrangement likely enhances hydrogen bonding with targets.
- Imidazole/Oxazolidinedione Analogs: Fenamidone (imidazole) and jg144 (oxazolidinedione) exhibit distinct binding profiles due to core rigidity and substituent effects .
Substituent Effects
- Piperidinoethyl Group: Isoxal’s 2-piperidinoethyl side chain may enhance solubility and CNS penetration compared to pyridyl or simple phenyl substituents (e.g., 3,5-diphenylisoxazole) .
- Halogen/Sulfur Incorporation : Fluorine or sulfur substitutions (e.g., 5-(4-fluorophenylthio)phenyl-3-phenylisoxazole) improve antimicrobial activity by increasing lipophilicity and membrane interaction .
Pharmacological Selectivity
- Cytotoxic Isoxazoles: Pyrrolo[3,2-d]isoxazole derivatives show high cytotoxicity against colorectal (HCT-116) and prostate (PC3) cancer cells, with selectivity indices >10× compared to normal cells . This contrasts with Isoxal’s anti-inflammatory focus, underscoring substituent-driven target specificity.
Key Research Findings
Antiaggregatory Superiority of Isoxazole Core : The isoxazole ring in 5-phenyl-3-(3-pyridyl)isoxazole demonstrates stronger platelet inhibition than its oxadiazole analog, confirming the pharmacophoric importance of the isoxazole heterocycle .
Role of Flexibility: Isoxal’s piperidinoethyl chain likely mitigates steric hindrance, enhancing binding to inflammatory targets compared to rigid analogs like fenamidone .
Salt Form Optimization: The citrate salt of Isoxal improves aqueous solubility, a critical factor absent in non-salt analogs (e.g., 3,5-diphenylisoxazole) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of Isoxazole, 5-phenyl-3-(2-piperidinoethyl)-, citrate?
- Methodology : Utilize reductive amination with sodium borohydride to reduce intermediates like 3-(2-methylthio-2-piperidinoacetyl)-8-phenylisoxazole, followed by citrate salt formation via stoichiometric reaction with citric acid in ethanol . Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Employ a combination of - and -NMR to confirm the piperidinoethyl and phenyl substituents on the isoxazole core. IR spectroscopy (1600–1700 cm) can validate ester/carboxylate groups in the citrate moiety . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic confirmation, attempt single-crystal X-ray diffraction in polar aprotic solvents .
Q. How should researchers design in vitro antimicrobial assays for this compound?
- Methodology : Follow protocols for similar isoxazole derivatives, such as broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with compound concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) after 18–24 hours incubation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR absorption shifts) in synthetic batches be resolved?
- Methodology : Investigate tautomeric equilibria or solvent effects using variable-temperature NMR. Compare experimental IR spectra (e.g., ester C=O stretches at ~1660 cm) with computational simulations (DFT calculations) to identify tautomers or hydration states . Validate purity via HPLC-MS to rule out byproducts .
Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology : Conduct competitive binding assays or molecular docking to identify potential targets (e.g., bacterial enzymes or ion channels). Use isothermal titration calorimetry (ITC) to quantify binding affinities. For in vivo models, employ pharmacokinetic profiling (plasma half-life, tissue distribution) in rodents, with citrate stability assessed via LC-MS/MS .
Q. How do structural modifications (e.g., piperidine substitution) impact bioactivity and citrate salt stability?
- Methodology : Synthesize analogs (e.g., replacing piperidinoethyl with morpholinoethyl or diethylaminoethyl groups) and compare solubility, logP, and dissociation constants. Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess citrate salt degradation via pH monitoring and impurity profiling (HPLC) .
Q. What experimental controls are critical when studying drug-drug interactions involving citrate counterions?
- Methodology : Include citrate-free analogs to isolate pharmacological effects of the isoxazole core. For metal-binding studies (e.g., with ferric citrate), use ICP-MS to quantify free metal ions. Control for pH-dependent solubility changes in co-administered drugs (e.g., fluoroquinolones) using buffered assay media .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in antimicrobial activity between similar isoxazole derivatives?
- Methodology : Perform comparative SAR studies using standardized MIC protocols. Variables like bacterial strain virulence (e.g., ATCC vs. clinical isolates) and culture media composition (e.g., cation-adjusted Mueller-Hinton broth) must be harmonized. Statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant potency differences .
Q. What computational tools are recommended for predicting citrate salt dissociation in physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
